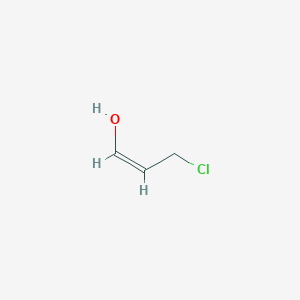![molecular formula C21H26O7 B1591633 Formaldehyde;2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(26),9,11,13,22,24-hexaene CAS No. 53660-42-7](/img/structure/B1591633.png)
Formaldehyde;2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(26),9,11,13,22,24-hexaene
Übersicht
Beschreibung
This compound, also known as 2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(26),9,11,13,22,24-hexaene, is a complex organic molecule with a molecular formula of C20H24O6 . It is also known by several other names such as Dibenzo-18-crown-6-ether and Crown 18 .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with a large ring structure containing multiple oxygen atoms . The InChI Key for this compound is YSSSPARMOAYJTE-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has a molecular weight of 360.4 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not specified in the available resources.Wissenschaftliche Forschungsanwendungen
Formaldehyde in Chemical Synthesis
Formaldehyde is a crucial building block in the chemical industry, contributing to the production of value-added chemicals like resins, polymers, and adhesives. A novel approach involves the production of formaldehyde via the hydrogenation of carbon monoxide in the aqueous phase, offering a potential reduction in capital costs and energy consumption compared to traditional methods (Bahmanpour, Hoadley, & Tanksale, 2015).
Environmental and Biological Impacts
Research has also focused on the environmental presence of formaldehyde and its biological impacts, including its role in bacterial stress responses and mechanisms of detoxification. This knowledge is critical for understanding how microbial life adapts to and metabolizes formaldehyde, which could have implications for bioremediation and environmental health (Chen, Djoko, Veyrier, & McEwan, 2016).
Advancements in Detection and Analysis
Significant advancements have been made in the detection and analysis of formaldehyde, including the development of microfabricated sensors. These sensors aim to address the need for portable, low-power gas detection, especially in indoor environments where formaldehyde is commonly found (Flueckiger, Ko, & Cheung, 2009).
Catalysis and Industrial Applications
Research on macrocyclic complexes involving formaldehyde has contributed to the field of catalysis, where these complexes are used to synthesize square planar complexes of hexaaza macrotricyclic and macrotetracyclic ligands. This work not only expands the chemical toolbox available for industrial applications but also provides insights into the structural effects on catalytic processes (Kang & Soo-Kyung, 1991).
Prebiotic Chemistry
The role of formaldehyde in prebiotic chemistry has been explored, especially its potential as a precursor to ribose and other sugars, which are crucial for the origin of life theories. This research sheds light on the geochemical processes that could have concentrated formaldehyde in the early Earth's environment to allow for the synthesis of biologically significant molecules (Cleaves, 2008).
Eigenschaften
IUPAC Name |
formaldehyde;2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(26),9,11,13,22,24-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O6.CH2O/c1-2-6-18-17(5-1)23-13-9-21-11-15-25-19-7-3-4-8-20(19)26-16-12-22-10-14-24-18;1-2/h1-8H,9-16H2;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCIWPZIRMMANQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=O.C1COC2=CC=CC=C2OCCOCCOC3=CC=CC=C3OCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
53660-42-7 | |
| Record name | Dibenzo-18-crown-6-formaldehyde copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53660-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80583609 | |
| Record name | Formaldehyde--6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Formaldehyde;2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(26),9,11,13,22,24-hexaene | |
CAS RN |
53660-42-7 | |
| Record name | Formaldehyde--6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Calcium;trisodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;hydrate](/img/structure/B1591550.png)

![7-Chloro-2-methyl-1H-imidazo[4,5-C]pyridine](/img/structure/B1591553.png)










